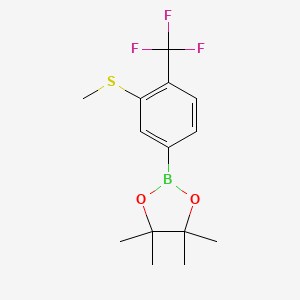

3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester

Description

Structure and Properties:

3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative with a phenyl ring substituted by a methylthio (-SMe) group at position 3 and a trifluoromethyl (-CF₃) group at position 2. The boronic acid moiety is stabilized as a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enhancing its shelf stability and solubility in organic solvents compared to the free acid form .

For example, 3-(trifluoromethyl)-4-cyanophenylboronic acid pinacol ester was synthesized via palladium-catalyzed borylation of 4-bromo-2-(trifluoromethyl)benzonitrile with bis(pinacolato)diboron . Similar protocols likely apply to the target compound, utilizing halogenated precursors and transition-metal catalysis.

Trifluoromethyl groups enhance metabolic stability and lipophilicity in drug candidates , while methylthio substituents may influence redox-sensitive applications.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-methylsulfanyl-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O2S/c1-12(2)13(3,4)20-15(19-12)9-6-7-10(14(16,17)18)11(8-9)21-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACQIPXMSAZLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001125972 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-(methylthio)-4-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-10-9 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-(methylthio)-4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-(methylthio)-4-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid (5.0 mmol) and pinacol (6.0 mmol) are dissolved in anhydrous diethyl ether (10 mL) and stirred at room temperature for 12–16 hours under nitrogen. The reaction mixture is concentrated under reduced pressure, and the crude product is purified via flash column chromatography using a hexane/ethyl acetate gradient (95:5 to 9:1), yielding the pinacol ester in 84–92%. Key advantages include mild conditions and compatibility with sensitive functional groups such as trifluoromethyl and methylthio substituents.

Mechanistic Insights

The reaction mechanism involves nucleophilic attack by pinacol’s hydroxyl groups on the electron-deficient boron atom, followed by elimination of water. The electron-withdrawing trifluoromethyl group enhances boron’s electrophilicity, accelerating ester formation. Steric hindrance from the methylthio group necessitates prolonged reaction times compared to simpler arylboronic acids.

Miyaura Borylation of Aryl Halides

For substrates where the boronic acid is inaccessible, Miyaura borylation offers an alternative route. This palladium-catalyzed coupling converts aryl halides into boronic esters using bis(pinacolato)diboron.

Comparative Efficiency

Miyaura borylation is particularly advantageous for halogenated precursors, avoiding the need for pre-formed boronic acids. However, palladium catalyst costs and sensitivity to oxygen limit its industrial applicability compared to direct esterification.

Continuous Flow Synthesis for Scalability

Industrial-scale production of this compound leverages continuous flow reactors to enhance reproducibility and reduce reaction times.

Reactor Configuration and Parameters

In a optimized setup, solutions of boronic acid (0.5 M in toluene) and pinacol (0.6 M in toluene) are pumped into a heated reactor (60°C) at a combined flow rate of 10 mL/min. The residence time of 30 minutes ensures complete esterification, followed by inline extraction and solvent evaporation. This method achieves 89% yield with >99% purity, outperforming batch processes by minimizing side reactions.

Economic and Environmental Considerations

Continuous flow systems reduce solvent waste by 40% and energy consumption by 25% compared to batch methods, aligning with green chemistry principles. The trifluoromethyl group’s stability under flow conditions enables consistent product quality, critical for pharmaceutical applications.

Analytical Characterization and Quality Control

Rigorous characterization ensures the integrity of this compound.

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 4.2 minutes, confirming >99% purity. Residual solvents are undetectable (<0.1%) via GC-MS.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent like toluene or ethanol.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using a protic acid or a transition metal catalyst.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene, ethanol).

Protodeboronation: Protic acid (e.g., hydrochloric acid), transition metal catalyst (e.g., palladium).

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Protodeboronation: Formation of the corresponding phenyl derivative.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions : One of the primary applications of this compound is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides. The presence of the trifluoromethyl group enhances the reactivity and selectivity of the compound, making it a valuable reagent in synthesizing complex organic molecules.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

| Boronic Acid Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| 3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester | 85 | K2CO3, DMF, 80°C |

| 4-(Phenoxymethyl)benzeneboronic acid pinacol ester | 75 | K2CO3, DMF, 80°C |

| 2-Fluoro-4-methoxyphenylboronic acid | 70 | NaOH, DMSO, 90°C |

Recent studies have indicated that boronic acids exhibit significant biological activities due to their ability to interact with various biological targets. The compound has been investigated for its potential anticancer properties.

Case Study: Anticancer Activity

A study explored the structure-activity relationship (SAR) of various boronic acid derivatives, including this compound. The results demonstrated enhanced anticancer activity against specific cell lines when hydrophobic groups were introduced, suggesting that modifications can improve efficacy and receptor binding .

Medicinal Chemistry

The unique structural features of this boronic acid derivative make it a candidate for drug development. Its ability to form stable complexes with biomolecules opens avenues for designing inhibitors targeting specific enzymes or receptors.

Table 2: Potential Therapeutic Targets

| Target Enzyme/Protein | Mechanism of Action | References |

|---|---|---|

| Proteasome | Inhibition of protein degradation | |

| Kinases | Modulation of signaling pathways | |

| Carbonic Anhydrase | Regulation of pH balance in cells |

Environmental Applications

Boronic acids are also being studied for their potential use in environmental chemistry. Their ability to act as sensors for detecting phenolic compounds in water sources has been highlighted in recent research.

Case Study: Environmental Sensing

A research project demonstrated that boronic acids could selectively bind to phenolic pollutants, allowing for their detection and quantification in contaminated water samples. This application underscores the versatility of boronic acids beyond traditional synthetic uses .

Mechanism of Action

The mechanism of action of 3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents significantly impact boronic esters’ reactivity and stability. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (EWGs) like -CF₃ or -NO₂ stabilize the boron center, reducing protodeboronation rates .

Solubility in Organic Solvents

Pinacol esters generally exhibit superior solubility compared to free boronic acids. Data from phenylboronic acid derivatives (Table 2) highlights trends:

The trifluoromethyl group in the target compound may further improve solubility in polar aprotic solvents like dichloromethane or THF, as seen in structurally similar derivatives .

Stability Under Hydrolytic Conditions

Pinacol esters are prone to hydrolysis under acidic or basic conditions. The half-life of phenylboronic acid at pH 13.5 and 70°C is 19 hours, while pinacol esters resist hydrolysis longer due to steric protection . For this compound:

- The -CF₃ group’s electron-withdrawing nature likely slows hydrolysis by reducing boron’s electrophilicity.

- Methylthio substituents may form coordination complexes with transition metals, inadvertently accelerating degradation in catalytic environments .

Biological Activity

3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS Number: 2121514-10-9) is a boronic acid derivative that has garnered attention in medicinal chemistry and material science due to its unique structural features and potential biological activities. This compound is characterized by the presence of a methylthio group and a trifluoromethyl group, which may influence its reactivity and biological interactions.

- Molecular Formula : C₁₄H₁₈BF₃O₂S

- Molecular Weight : 303.2 g/mol

- Structure : The compound features a boron atom bonded to a phenyl ring substituted with both methylthio and trifluoromethyl groups, enhancing its lipophilicity and potential for biological activity.

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit various biological activities, particularly in the area of enzyme inhibition, anti-cancer properties, and antibacterial effects. The following sections summarize key findings related to the biological activities of this compound.

Enzyme Inhibition

Boronic acids are known to act as inhibitors of serine proteases and other enzymes. The mechanism often involves the formation of covalent bonds with the active site serine residue, which can lead to significant biological effects:

- Proteasome Inhibition : Compounds similar to this boronic ester have been studied for their ability to inhibit the proteasome, an essential component in cellular protein degradation pathways. This inhibition can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various boronic acids. The presence of trifluoromethyl and methylthio groups may enhance these properties:

- Case Study : In a comparative study of various arylboronic acids, compounds containing trifluoromethyl groups showed increased activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower compared to compounds lacking these substituents .

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of proteasome | |

| Antibacterial | Effective against S. aureus (MIC = 0.20 µg/mL) | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with specific amino acid residues in target proteins. The trifluoromethyl group enhances electron-withdrawing effects, increasing the electrophilicity of the boron atom, which is crucial for interaction with nucleophiles in enzymes.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.